(S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine

Catalog No.
S1943780
CAS No.
51207-66-0
M.F
C9H18N2
M. Wt
154.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine

CAS Number

51207-66-0

Product Name

(S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine

IUPAC Name

1-[[(2S)-pyrrolidin-2-yl]methyl]pyrrolidine

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C9H18N2/c1-2-7-11(6-1)8-9-4-3-5-10-9/h9-10H,1-8H2/t9-/m0/s1

InChI Key

YLBWRMSQRFEIEB-UHFFFAOYSA-N

SMILES

C1CCN(C1)CC2CCCN2

Canonical SMILES

C1CCN(C1)CC2CCCN2

The exact mass of the compound (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 116549. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine (CAS 51207-66-0) is a highly versatile, proline-derived chiral diamine widely utilized in asymmetric synthesis and organocatalysis . Featuring a rigid bidentate coordination motif, it is primarily procured as a stereodirecting ligand for organolithium reactions, asymmetric deprotonations, and direct aldol condensations [1]. Unlike many complex chiral auxiliaries, this compound offers excellent solubility in ethereal solvents and predictable stereoinduction, making it a highly scalable choice for pharmaceutical intermediate manufacturing where high enantiomeric excess (ee) and operational simplicity are required .

Substituting this specific chiral diamine with achiral alternatives like TMEDA or naturally occurring chiral ligands like (-)-sparteine introduces severe operational limitations. While TMEDA accelerates organolithium reactivity, it provides zero asymmetric induction, yielding racemic mixtures that necessitate expensive downstream chiral resolution [1]. Conversely, while (-)-sparteine is a powerful chiral ligand, its natural availability is restricted almost entirely to the (-)-enantiomer; synthesizing (+)-sparteine surrogates is cost-prohibitive for scale-up [2]. Procuring (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine—alongside its readily available (R)-enantiomer—allows manufacturers to predictably access either product stereocenter without overhauling the synthetic route or incurring prohibitive custom synthesis costs.

Superior Enantiocontrol in Epoxide Deprotonation

When used to generate chiral lithium amides for the deprotonation of meso-epoxides, (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine demonstrates exceptional stereocontrol [1]. In the benchmark conversion of cyclohexene oxide to (S)-2-cyclohexen-1-ol, the (S)-diamine-derived lithium amide achieves 92% enantiomeric excess (ee) [1]. In contrast, achiral baseline diamines like TMEDA yield completely racemic products (0% ee) under identical conditions . This high level of asymmetric induction directly eliminates the need for costly downstream chiral chromatography.

Evidence DimensionEnantiomeric Excess (ee) in Epoxide Opening
Target Compound Data92% ee ((S)-2-cyclohexen-1-ol)
Comparator Or Baseline0% ee (TMEDA or generic lithium amides)
Quantified Difference92% absolute increase in ee
ConditionsStoichiometric deprotonation of cyclohexene oxide using chiral lithium amide in THF

Enables the direct, high-yield synthesis of optically active allylic alcohols without relying on expensive chiral resolution steps.

Commercial Accessibility of Both Enantiomers vs. Sparteine

A critical procurement advantage of 1-(2-Pyrrolidinylmethyl)pyrrolidine is the commercial availability of both its (S) and (R) enantiomers at scale . When targeting the opposite stereocenter in asymmetric lithiation, chemists historically relied on (-)-sparteine, which is naturally abundant, but faced massive supply chain hurdles because (+)-sparteine surrogates require complex, multi-step syntheses [1]. By standardizing on the (S)- and (R)-pyrrolidine derivatives, procurement teams can source both chiral directors at comparable costs, ensuring symmetrical synthetic routes for both enantiomers of a drug candidate.

Evidence DimensionEnantiomer Procurement Cost & Availability
Target Compound Data(S) and (R) forms both commercially available at scale
Comparator Or Baseline(-)-Sparteine (readily available) vs. (+)-Sparteine surrogates (custom synthesis required)
Quantified DifferenceEliminates multi-step custom synthesis for the opposite enantiomer
ConditionsSourcing chiral ligands for bidirectional stereocenter synthesis

Guarantees supply chain stability and route symmetry when medicinal chemistry or production requires access to both enantiomers of a target molecule.

Enhanced Organocatalytic Efficiency in Aldol Reactions

Beyond organometallic chemistry, (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine functions as a highly efficient secondary amine organocatalyst [1]. When paired with an acid co-catalyst like trifluoroacetic acid (TFA), it drives direct asymmetric aldol reactions with near-quantitative yields and high enantioselectivity in organic solvents like DMSO [1]. Compared to unmodified L-proline, which often suffers from poor solubility in organic media and requires higher catalyst loadings, the diamine structure provides superior organic solubility and more tunable transition state stabilization [1].

Evidence DimensionSolubility and Catalyst Loading
Target Compound DataHigh organic solubility, efficient at lower loadings with TFA
Comparator Or BaselineL-proline (poor organic solubility, often requires >20 mol% loading)
Quantified DifferenceSignificantly improved processability in organic media
ConditionsDirect asymmetric aldol reactions in DMSO or similar organic solvents

Reduces catalyst loading and improves reaction homogeneity in scale-up organocatalytic C-C bond formations.

Scale-Up Synthesis of Chiral Allylic Alcohols

Due to its ability to generate highly enantioselective chiral lithium amides, this compound is the optimal procurement choice for the asymmetric ring-opening of meso-epoxides[1]. It is specifically recommended for pharmaceutical workflows where cyclohexene oxide derivatives must be converted to allylic alcohols with >90% ee, bypassing the need for chiral HPLC [1].

Bidirectional Enantioselective Library Synthesis

In medicinal chemistry SAR studies where both enantiomers of a drug candidate must be evaluated, relying on (-)-sparteine creates a bottleneck for the (+)-enantiomer [2]. Procuring both (S)- and (R)-1-(2-Pyrrolidinylmethyl)pyrrolidine allows research teams to synthesize both target enantiomers using identical, scalable organolithium addition protocols [2].

Homogeneous Organocatalytic Aldol Condensations

For industrial processes requiring direct asymmetric aldol reactions in organic solvents (e.g., DMSO), this diamine serves as a superior alternative to L-proline [3]. Its enhanced solubility ensures homogeneous reaction conditions, making it highly suitable for the continuous manufacturing of chiral beta-hydroxy ketones [3].

XLogP3

0.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

60419-23-0

Dates

Last modified: 08-16-2023
Over et al. Natural-product-derived fragments for fragment-based ligand discovery. Nature Chemistry, doi: 10.1038/nchem.1506, published online 2 December 2012 http://www.nature.com/nchem

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